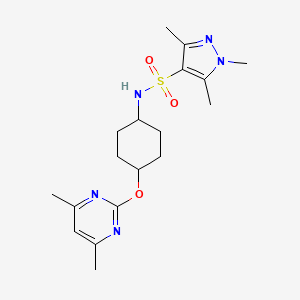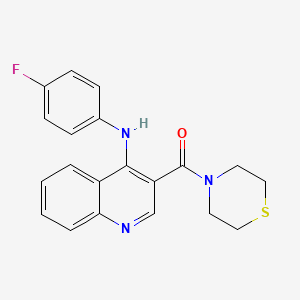
(4-((4-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((4-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone, also known as FTMT, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. FTMT has been shown to inhibit the growth of cancer cells and has been studied extensively for its mechanism of action and potential future applications.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity Against Cancer Cell Lines
Compounds structurally related to (4-((4-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone have shown significant antiproliferative activity against various human cancer cell lines. For instance, derivatives such as 2‐anilino‐3‐aroylquinolines, including compounds with modifications at the fluorophenyl and thiomorpholino groups, have demonstrated remarkable cytotoxic activity against cell lines including HeLa, DU‐145, A549, MDA‐MB‐231, and MCF‐7. These compounds were particularly potent in inhibiting tubulin polymerization, a crucial process for cell division, thus indicating their potential as cancer therapeutics. They have been found to induce cell cycle arrest at the G2/M phase leading to apoptosis, confirmed through flow cytometric analysis, mitochondrial membrane potential assays, Annexin V–FITC assay, and intracellular ROS generation studies. Their mechanism of action involves disrupting tubulin polymerization, with molecular docking studies suggesting efficient binding to β‐tubulin at the colchicine binding site (Srikanth et al., 2016).
Spectroscopic Properties for Biomedical Analysis
Another aspect of research on quinolin-3-yl derivatives focuses on their spectroscopic properties, which can be leveraged for biomedical analysis. For example, compounds incorporating the quinolin-3-yl group have been studied for their electronic absorption, excitation, and fluorescence properties in various solvents. These studies have highlighted the compounds' potential for dual fluorescence with weak charge transfer separation in both non-polar and polar protic/aprotic solvents, suggesting their application as fluorescent labeling reagents or probes in biomedical assays. Theoretical studies using DFT and TD-DFT calculations have provided insight into the compounds' conformations and the effects of substitutions on their electronic properties, which are crucial for designing efficient fluorescent probes for studying biological systems (Al-Ansari, 2016).
Fluorescent Labeling and Sensing
Quinolin-3-yl derivatives have also been explored for their application in fluorescent labeling and sensing. A novel fluorophore derived from this class, with strong fluorescence in a wide pH range of aqueous media, has been identified as promising for biomedical analysis. This fluorophore exhibits a large Stokes' shift in aqueous media, making it suitable for fluorescent labeling reagents in the detection of carboxylic acids, among other applications. Its fluorescence intensity remains stable across a broad pH range, highlighting its versatility for use in diverse biochemical assays (Hirano et al., 2004).
Eigenschaften
IUPAC Name |
[4-(4-fluoroanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-14-5-7-15(8-6-14)23-19-16-3-1-2-4-18(16)22-13-17(19)20(25)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUYPBWNAJIQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2551241.png)
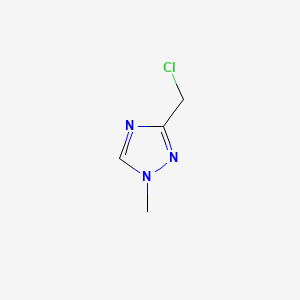
![(1S,5S,6R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2551248.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2551249.png)
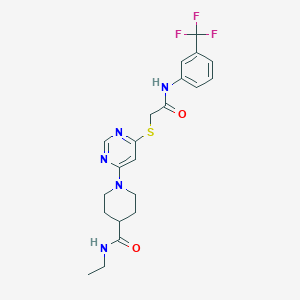

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2551252.png)
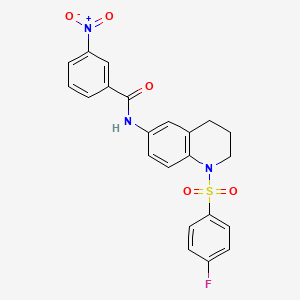
![methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/no-structure.png)
![2,2,7,7-tetramethyl-N-(3-oxo-3-(thiazol-2-ylamino)propyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2551258.png)
![methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2551261.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2551262.png)
![2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid](/img/structure/B2551263.png)
